molecular formula C9H6O3 B3273203 Chroman-2,3-dione CAS No. 5818-89-3

Chroman-2,3-dione

Cat. No. B3273203
CAS RN: 5818-89-3
M. Wt: 162.14 g/mol
InChI Key: CDSULTPOCMWJCM-UHFFFAOYSA-N
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Description

Chroman-2,3-dione, also known as ketocoumarin, is a type of chromanone . Chroman-2-ones and their derivatives are structural motifs present in various natural products . They are found in many bioactive molecules relevant for the life-science industry .


Synthesis Analysis

The synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones involves two independent decarboxylation processes . The reaction involves visible light, a photoredox catalyst, base, anhydrous solvent, and an inert atmosphere . Another method for the synthesis of functionalized chroman-2-ones and chromanes was achieved by using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation .


Molecular Structure Analysis

The molecular structure of a synthesized coumarin derivative with dopamine, 3-(1-((3,4-dihydroxyphenethyl)amino)ethylidene)-chroman-2,4-dione, was completely structurally characterized by X-ray crystallography . It was shown that several types of hydrogen bonds are present, which additionally stabilize the structure .


Chemical Reactions Analysis

The reaction involves two independent decarboxylation processes: the first one initiating the cycle and the second completing the process . A highly enantio- and diastereoselective method for the synthesis of functionalized chroman-2-ones and chromanes was achieved by using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ultrasound-Promoted Synthesis : Chroman-2,4-dione derivatives are synthesized using a greener approach involving ultrasound irradiation, water as a solvent, and a combination of aromatic aldehydes, 4-hydroxycoumarins, and pyrazolone derivatives. This method offers simplicity, good yields, and functional group tolerance, positioning these derivatives as potential anticancer agents (Liang et al., 2012).
  • Nucleophilic and Electrophilic Reactions : Studies have explored the nucleophilic and electrophilic reactions of chroman-2,4-diones to produce compounds like polychromeno(thio)pyrans and trioxaoxonium benzonaphthotetracene salts. These compounds display unique heterocyclization reactions, contributing to diverse applications in chemical synthesis (Shkel’ et al., 2013).

Potential in Drug Development

  • Anticancer Properties : Novel chroman-2,4-dione derivatives have been characterized for their potential as anticancer agents. For instance, a palladium(II) complex with a coumarin-derived ligand demonstrated cytotoxicity against human glioma and mouse melanoma cells (Avdović et al., 2017).
  • Anticoagulant Activity : Chroman-2,4-dione derivatives have been investigated as oral anticoagulants. Studies indicate that these compounds are effective anticoagulants, comparable to warfarin, and show reduced risks of internal bleeding and negligible genotoxicity (Stanković et al., 2015).

Other Applications

  • Molecular Docking and Dynamics : Chroman-2,4-dione derivatives have been the subject of molecular docking and dynamics studies, assessing their interactions with biological targets. These studies are crucial for understanding their potential in drug development and biological activity (Milenkovic et al., 2020).

Mechanism of Action

The molecular docking study showed that the binding affinity of the most active cytotoxic compounds within the active pocket of the CDK4 enzyme is stronger due to hydrophobic and H-bonding interactions . These interactions were carefully examined for both parent molecule and derivative and explained from a structural point of view .

Safety and Hazards

The safety data sheet for Chroman-2,3-dione suggests that any clothing contaminated by the product should be immediately removed . It also advises moving out of the dangerous area and consulting a physician .

Future Directions

The combinatorial synthesis for this methodology was achieved by applying ultrasound irradiation in the absence of activator while making use of water as a green solvent . Additionally, novel chroman-2,4-dione derivatives attached to an edaravone moiety represent an exploitable source of brand new anticancer agents . This suggests that there is potential for further exploration and development in this area.

properties

IUPAC Name

4H-chromene-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSULTPOCMWJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OC(=O)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870810
Record name 2H-1-Benzopyran-2,3(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

7.964 g (0.02994 moles) of the product from Inventive Example 1, 5.0172 g of potassium carbonate (0.0374 moles) and 50 ml of methyl ethyl ketone were heated to reflux for 5 hours. The mixture was cooled to room temperature and 5.0 g of ethyl bromoacetate (0.02994 moles) were added and the mixture heated to reflux for 7 hours. The mixture was cooled to room temperature and 200 ml of water and 300 ml of dichloromethane were added and the mixture separated. The organic phase was extracted with a further 100 ml of water and then dried with anhydrous magnesium sulphate. The solvent was removed to yield the product as a white/light brown solid.
[Compound]
Name
product
Quantity
7.964 g
Type
reactant
Reaction Step One
Quantity
5.0172 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chroman-2,3-dione
Reactant of Route 2
Chroman-2,3-dione
Reactant of Route 3
Chroman-2,3-dione
Reactant of Route 4
Chroman-2,3-dione
Reactant of Route 5
Chroman-2,3-dione
Reactant of Route 6
Chroman-2,3-dione

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